molecular formula C11H11BO4 B6342372 5-(2-Methoxyphenyl)furan-2-boronic acid CAS No. 2096334-87-9

5-(2-Methoxyphenyl)furan-2-boronic acid

Cat. No.: B6342372
CAS No.: 2096334-87-9
M. Wt: 218.02 g/mol
InChI Key: LTARGWAEZPBNBM-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)furan-2-boronic acid is a boronic acid derivative featuring a furan ring substituted at the 5-position with a 2-methoxyphenyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern organic synthesis for constructing biaryl systems . The ortho-methoxy group on the phenyl ring introduces steric and electronic effects that influence its reactivity and selectivity in catalytic processes.

Boronic acids like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in forming carbon-carbon bonds .

Properties

IUPAC Name

[5-(2-methoxyphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTARGWAEZPBNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-furancarboxaldehyde with bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials.

Key Mechanism Steps :

  • Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II).

  • Transmetalation : Boronic acid transfers the aryl group to Pd(II).

  • Reductive Elimination : Pd(0) regenerates, releasing the biaryl product.

Example Reaction :

5-(2-Methoxyphenyl)furan-2-boronic acid+Aryl HalidePd(PPh3)4,BaseBiaryl Product\text{5-(2-Methoxyphenyl)furan-2-boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}

Optimized Conditions :

ParameterValue
CatalystPd(PPh3_3)4_4
SolventDME/H2_2O (3:1)
BaseNa2_2CO3_3
Temperature80–100°C

This reaction is scalable and compatible with sensitive functional groups due to mild conditions .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes electrophilic substitutions, while the methoxyphenyl group directs further functionalization:

Furan Ring Reactivity:

  • Halogenation : Bromination or iodination at the 4-position of the furan ring.

  • Nitration : Introduces nitro groups for subsequent reduction to amines.

Methoxyphenyl Group Reactivity:

  • Demethylation : Using BBr3_3 or HI converts the methoxy group to a hydroxyl group.

  • Friedel-Crafts Alkylation/Acylation : Activates the phenyl ring for electrophilic attack.

Example Transformation :

5-(2-Methoxyphenyl)furan-2-boronic acidBBr35-(2-Hydroxyphenyl)furan-2-boronic acid\text{5-(2-Methoxyphenyl)furan-2-boronic acid} \xrightarrow{\text{BBr}_3} \text{5-(2-Hydroxyphenyl)furan-2-boronic acid}

Functional Group Transformations Involving the Boronic Acid

The boronic acid group undergoes derivatization to enhance stability or enable orthogonal reactivity:

Reaction TypeReagentProductApplication
Esterification PinacolPinacol boronate esterStabilizes boron for storage
Oxidation H2_2O2_2, NaOHBoronic acid → Phenol derivativeFunctional group interconversion
Protodeboronation Acidic conditionsFuran derivativeRemoves boron for deprotection

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related boronic acids:

CompoundReactivity ProfileUnique Attributes
2-Methoxyphenylboronic acid Faster Suzuki couplingLacks furan ring stability
5-Bromofuran-2-boronic acid Electrophilic substitution at bromine siteHalogen allows cross-coupling
5-Formylfuran-2-boronic acid Aldehyde enables condensation reactionsDual functionality for synthesis

Stability and Handling Considerations

  • Protodeboronation : Minimized by using pinacol esters or low-temperature storage.

  • Moisture Sensitivity : Requires anhydrous conditions during reactions .

Scientific Research Applications

Role in Organic Synthesis

Suzuki Coupling Reactions
One of the primary applications of 5-(2-Methoxyphenyl)furan-2-boronic acid is in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl boronic acids with aryl halides under palladium catalysis, facilitating the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals. The stability and reactivity of this boronic acid make it a valuable building block in these reactions, allowing for the efficient construction of various aryl compounds .

Building Block for Drug Synthesis
The compound serves as an important intermediate in the synthesis of biologically active molecules. For instance, derivatives of this boronic acid have been utilized to synthesize potential anticancer agents and other pharmaceuticals through multi-step synthetic pathways. Its ability to participate in cross-coupling reactions enhances its utility in creating diverse chemical libraries for drug discovery .

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that boronic acids, including 5-(2-Methoxyphenyl)furan-2-boronic acid, exhibit significant anticancer properties. They can inhibit proteasomes, which are critical for regulating protein degradation and cell cycle progression in cancer cells. This mechanism has been exploited in developing novel therapeutic agents targeting various cancers, including multiple myeloma and solid tumors .

Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors. For example, they can inhibit serine proteases and other enzymes involved in metabolic pathways associated with cancer progression. The incorporation of 5-(2-Methoxyphenyl)furan-2-boronic acid into enzyme inhibitors is an area of ongoing research, with potential implications for developing targeted therapies .

Catalytic Applications

Catalyst Development
In addition to its role as a reactant, 5-(2-Methoxyphenyl)furan-2-boronic acid has been studied for its potential as a catalyst or catalyst precursor in various organic reactions. Its unique structural features allow it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic features of 5-(2-Methoxyphenyl)furan-2-boronic acid with analogous compounds:

Compound Name Substituent Position Molecular Weight (g/mol) Key Electronic Effects
5-(2-Methoxyphenyl)furan-2-boronic acid 2-methoxy (ortho) on phenyl 218.0* Steric hindrance; electron-donating
5-(4-Methoxyphenyl)furan-2-carbaldehyde 4-methoxy (para) on phenyl 216.2 Reduced steric bulk; electron-donating
5-Chloro-2-methoxyphenylboronic acid 5-chloro, 2-methoxy on phenyl 186.5 Electron-withdrawing (Cl); steric clash
5-Fluoro-2-Methoxyphenyl Boronic Acid 2-methoxy, 5-fluoro on phenyl 170.0 Electron-withdrawing (F); small size
Furan-2-boronic acid No phenyl substituent 111.9 Base structure; high reactivity

*Calculated based on molecular formula C₁₁H₁₁BO₄.

Key Observations :

  • Electronic Modulation : Methoxy groups are electron-donating, enhancing the electron density of the boronic acid, whereas halogens (Cl, F) introduce electron-withdrawing effects, which can slow Suzuki reactions .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling efficiency of these compounds varies significantly:

  • 5-(2-Methoxyphenyl)furan-2-boronic acid : Ortho-substitution may require optimized conditions (e.g., higher temperatures or bulky ligands) to overcome steric challenges, as seen in analogous phenylfuran syntheses .
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde : The para-methoxy group facilitates smoother coupling due to reduced steric interference, yielding 85–90% in model reactions.
  • 5-Chloro-2-methoxyphenylboronic acid : The electron-withdrawing chlorine reduces nucleophilicity, necessitating longer reaction times or stronger bases for activation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(2-Methoxyphenyl)furan-2-boronic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid reacts with a halogenated aryl partner. Key steps include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used due to their efficiency in coupling aryl halides with boronic acids .
  • Solvent and Base : Reactions often employ polar aprotic solvents (e.g., DMF, THF) with a mild base (e.g., Na₂CO₃) to stabilize intermediates .
  • Temperature Control : Reactions are run at 80–100°C to balance reaction rate and side-product formation .
  • Purification Challenges : Avoid silica gel chromatography due to boronic acid’s affinity for silica; instead, use recrystallization or solvent extraction .

Q. How can researchers characterize the purity and structural integrity of 5-(2-Methoxyphenyl)furan-2-boronic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl and furan moieties. The boronic acid proton (B–OH) appears as a broad peak near δ 6–8 ppm in DMSO-d₆ .
  • HPLC-MS : Quantify purity and detect boroxin byproducts (formed via dehydration) using reverse-phase HPLC coupled with mass spectrometry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as boronic acids may decompose at elevated temperatures .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the reactivity of 5-(2-Methoxyphenyl)furan-2-boronic acid in Suzuki-Miyaura coupling?

  • Methodological Answer :

  • Electronic Effects : The methoxy group donates electron density via resonance, enhancing the boronic acid’s nucleophilicity and accelerating transmetallation with Pd catalysts.
  • Steric Considerations : The 2-methoxy group may hinder coupling at the ortho position, favoring para-substituted products. Compare with analogs lacking substituents (e.g., phenylboronic acid) to isolate steric effects .
  • Data Analysis : Use DFT calculations to model transition states and correlate substituent effects with experimental yields .

Q. What strategies can resolve contradictions in binding affinity data for 5-(2-Methoxyphenyl)furan-2-boronic acid in carbohydrate recognition studies?

  • Methodological Answer :

  • pH Dependence : Boronic acids form reversible bonds with diols (e.g., sugars) at physiological pH. If affinity data conflict, verify buffer conditions (e.g., pH 7.4 vs. 8.5) and ionic strength .
  • Competitive Assays : Use isothermal titration calorimetry (ITC) to distinguish specific binding from nonspecific interactions. Compare with control boronic acids (e.g., 2-Formyl-4-methoxyphenylboronic acid) .
  • Structural Modifications : Introduce fluorinated analogs (e.g., trifluoromethyl groups) to enhance binding entropy and validate structure-activity relationships (SAR) .

Q. How can researchers design in vivo studies to evaluate 5-(2-Methoxyphenyl)furan-2-boronic acid as a chemokine receptor antagonist?

  • Methodological Answer :

  • Target Validation : Confirm CXCR1/2 expression in the disease model (e.g., murine inflammation) using qPCR or flow cytometry .
  • Dosing Regimen : Optimize bioavailability via intravenous (IV) or intraperitoneal (IP) routes. SX-517 (a boronic acid antagonist) showed efficacy at 0.2 mg/kg IV in murine models .
  • Endpoint Analysis : Measure neutrophil infiltration (histopathology) and cytokine levels (ELISA) to correlate receptor inhibition with anti-inflammatory effects .

Key Considerations for Researchers

  • Safety Protocols : Boronic acids may form explosive peroxides; store under inert gas (N₂/Ar) and monitor via peroxide test strips .

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